molecular formula C16H19N5O6S B10922840 N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10922840
M. Wt: 409.4 g/mol
InChI Key: AXBTZZZHGOSZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety, making it a unique and potentially versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro and methoxy groups, and the coupling of the pyrrolidinyl and benzenesulfonamide moieties. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The nitro and methoxy groups can be introduced via nitration and methylation reactions, respectively.

    Coupling Reactions: The final coupling of the pyrazole ring with the pyrrolidinyl and benzenesulfonamide moieties can be carried out using various coupling agents and catalysts, such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group using reagents like BBr3.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Boron tribromide (BBr3) for demethylation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Hydroxy Derivatives: From the demethylation of the methoxy group.

    Substituted Sulfonamides: From nucleophilic substitution reactions.

Scientific Research Applications

N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrazole ring and other functional groups contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern.

Uniqueness

N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, nitro and methoxy groups, and a pyrrolidinyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C16H19N5O6S

Molecular Weight

409.4 g/mol

IUPAC Name

N-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H19N5O6S/c1-27-16-14(21(23)24)11-19(18-16)10-8-17-28(25,26)13-6-4-12(5-7-13)20-9-2-3-15(20)22/h4-7,11,17H,2-3,8-10H2,1H3

InChI Key

AXBTZZZHGOSZPE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.